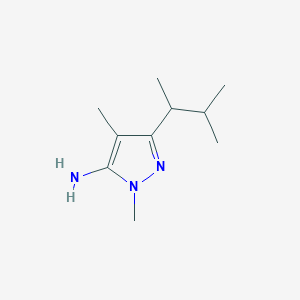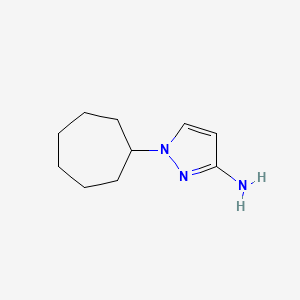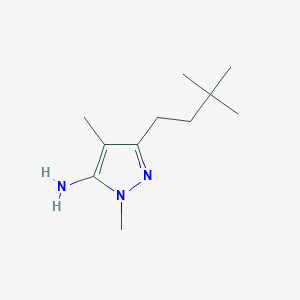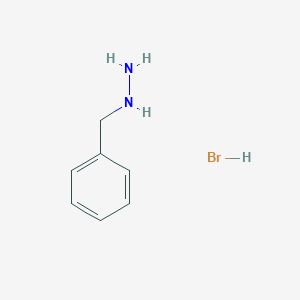
2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid is a compound of significant interest in the field of medicinal chemistry It is a derivative of propanoic acid, featuring an amino group and a 2,5-dioxopyrrolidin-1-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid typically involves the reaction between aminoguanidine and succinic acid in water under acid catalysis. This reaction yields a mixture of guanyl- and diguanylhydrazides of succinic acid, which further transforms into 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid and 3,3’-(ethane-1,2-diyl)bis(1H-1,2,4-triazol-5-amine) in basic media . Another method involves the fusion of aminoguanidine hydrochloride with succinic anhydride at 150-170°C, resulting in the formation of 2-(2,5-dioxopyrrolidin-1-yl)guanidine hydrochloride, which rearranges into 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid upon heating in an aqueous solution in the presence of alkali .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound can react with aliphatic amines in dimethylformamide (DMF) to form 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid amides .
Common Reagents and Conditions
Nucleophilic Substitution: Aliphatic amines in DMF at 130-140°C.
Oxidation and Reduction:
Major Products
The major products formed from these reactions include various amides of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid .
Applications De Recherche Scientifique
2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid has several scientific research applications:
Biology: The compound’s derivatives are valuable in the study of enzyme mechanisms and protein interactions.
Industry: Used in the synthesis of water-soluble azo dyes and metal-organic hybrid frameworks.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s amino and carboxyl groups allow it to participate in various biochemical reactions, potentially affecting gene expression and protein interactions . The exact molecular targets and pathways are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-amino-1H-1,2,4-triazol-3-yl)acetic acid: A homologue of 2-Amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid with similar applications in medicinal chemistry.
3-(5-amino-1H-1,2,4-triazol-3-yl)propanoic acid:
Uniqueness
This compound is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and biological processes. Its derivatives have shown promise in various scientific and industrial applications, making it a valuable compound for further research.
Propriétés
Formule moléculaire |
C7H10N2O4 |
|---|---|
Poids moléculaire |
186.17 g/mol |
Nom IUPAC |
2-amino-3-(2,5-dioxopyrrolidin-1-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O4/c8-4(7(12)13)3-9-5(10)1-2-6(9)11/h4H,1-3,8H2,(H,12,13) |
Clé InChI |
GVFOPICAPGATPV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-Methyl-1H,2H,3H,4H-pyrimido[1,2-b]indazole](/img/structure/B13075659.png)

![N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13075676.png)



